(-)-1 4-Di-o-tosyl-L-threitol (-)-1 4-Di-o-tosyl-L-threitol
Brand Name: Vulcanchem
CAS No.: 57495-46-2
VCID: VC0147106
InChI: InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Molecular Formula: C18H22O8S2
Molecular Weight: 430.5 g/mol

(-)-1 4-Di-o-tosyl-L-threitol

CAS No.: 57495-46-2

Reference Standards

VCID: VC0147106

Molecular Formula: C18H22O8S2

Molecular Weight: 430.5 g/mol

(-)-1 4-Di-o-tosyl-L-threitol - 57495-46-2

CAS No. 57495-46-2
Product Name (-)-1 4-Di-o-tosyl-L-threitol
Molecular Formula C18H22O8S2
Molecular Weight 430.5 g/mol
IUPAC Name [(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1
Standard InChIKey FOQGPMGPNUYCOK-ROUUACIJSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Synonyms (-)-1,4-Ditosylthreitol; (S,S)-1,4-Di-O-tosylthreitol; 1,4-Bis(4-toluenesulfonyl)-L-threitol;_x000B_S-(R*,R*)]-1,2,3,4-Butanetetrol 1,4-Bis(4-methylbenzenesulfonate); (2S,3S)-1,2,3,4-Butanetetrol, 1,4-bis(4-methylbenzenesulfonate)
PubChem Compound 10938915
Last Modified Nov 11 2021
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